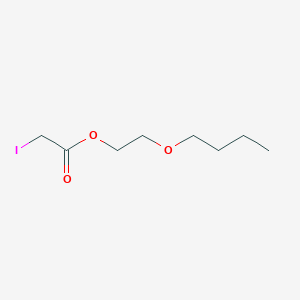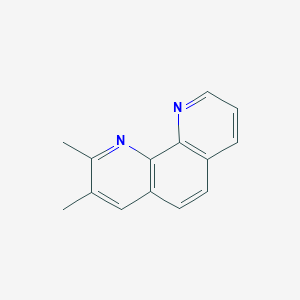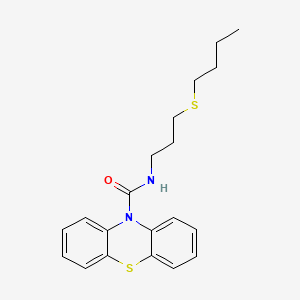![molecular formula C16H20N4O2Si B14639997 N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide CAS No. 55275-12-2](/img/structure/B14639997.png)
N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide is a chemical compound known for its unique structure and properties It contains a dimethylsilanediyl group linked to two oxy groups, which are further connected to dibenzenecarboximidamide moieties
Preparation Methods
The synthesis of N’,N’‘-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide typically involves the reaction of 3,3’-(dimethylsilanediyl)bis(N,N-dimethylaniline) with 2-formylterephthalic acid in acetic acid (AcOH) at elevated temperatures. The reaction is carried out in a sealed tube at 170°C for 12 hours . This method ensures the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide has several scientific research applications:
Biology: The compound’s unique structure makes it useful in biological studies, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is utilized in the production of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide involves its interaction with molecular targets through its functional groups. The dimethylsilanediyl group provides stability and flexibility, while the dibenzenecarboximidamide moieties interact with various biological and chemical entities. These interactions can modulate pathways and processes, making the compound effective in its applications.
Comparison with Similar Compounds
N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide can be compared with similar compounds such as:
(2,2’-Dimethylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate): Another silane-based cross-linker used in polymer chemistry.
(2,2’-Methyl(phenyl)silanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate): A related compound with a phenyl group that offers different properties.
(2,2’-Diphenylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate): A compound with two phenyl groups, providing unique characteristics.
The uniqueness of N’,N’'-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide lies in its specific structure, which imparts distinct properties and applications compared to its analogs.
Properties
CAS No. |
55275-12-2 |
|---|---|
Molecular Formula |
C16H20N4O2Si |
Molecular Weight |
328.44 g/mol |
IUPAC Name |
N'-[[[amino(phenyl)methylidene]amino]oxy-dimethylsilyl]oxybenzenecarboximidamide |
InChI |
InChI=1S/C16H20N4O2Si/c1-23(2,21-19-15(17)13-9-5-3-6-10-13)22-20-16(18)14-11-7-4-8-12-14/h3-12H,1-2H3,(H2,17,19)(H2,18,20) |
InChI Key |
JOWWPIDDDFTNJW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(ON=C(C1=CC=CC=C1)N)ON=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


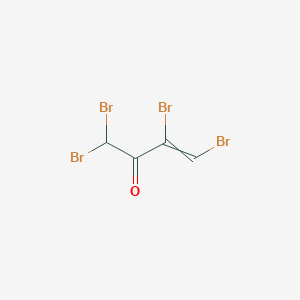
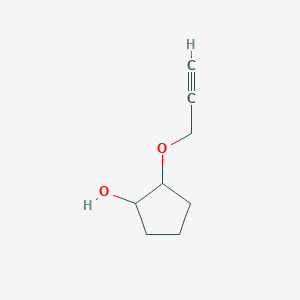
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
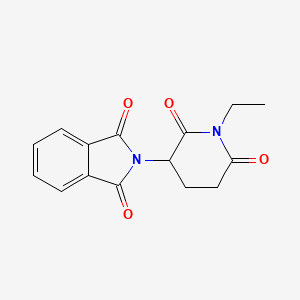
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
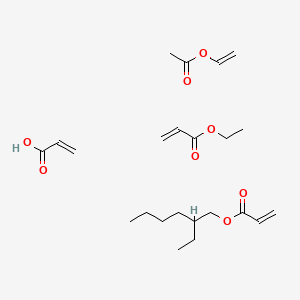
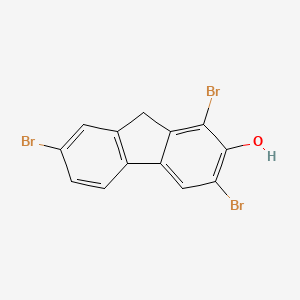
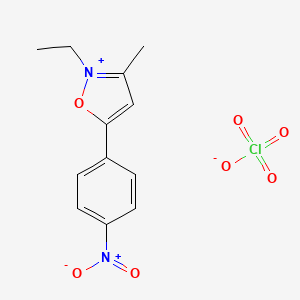
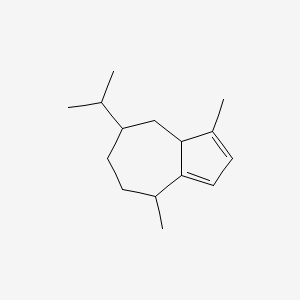
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
